2,3-Dihydro-2-(1-hydroxyethylidene)-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-(1-hydroxyethylidene)-1H-inden-1-one is a chemical compound with a unique structure that includes an indene backbone
Preparation Methods
The synthesis of 2,3-Dihydro-2-(1-hydroxyethylidene)-1H-inden-1-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of indanone with an aldehyde in the presence of a base to form the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,3-Dihydro-2-(1-hydroxyethylidene)-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dihydro-2-(1-hydroxyethylidene)-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-(1-hydroxyethylidene)-1H-inden-1-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,3-Dihydro-2-(1-hydroxyethylidene)-1H-inden-1-one can be compared with other similar compounds such as indanones and indenes These compounds share a similar indene backbone but differ in their functional groups and chemical properties
Properties
CAS No. |
53394-96-0 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(3-hydroxy-1H-inden-2-yl)ethanone |
InChI |
InChI=1S/C11H10O2/c1-7(12)10-6-8-4-2-3-5-9(8)11(10)13/h2-5,13H,6H2,1H3 |
InChI Key |
XLIRLJBQWGWIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.